Product packaging for ETHYL 4-(4-AMINOPHENYL)BENZOATE, HCL(Cat. No.:CAS No. 1355247-33-4)

ETHYL 4-(4-AMINOPHENYL)BENZOATE, HCL

Cat. No.: B1459673
CAS No.: 1355247-33-4
M. Wt: 277.74 g/mol
InChI Key: TVEQCKMBIAUZSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Structural Characterization and Nomenclature

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is ethyl 4'-amino[1,1'-biphenyl]-4-carboxylate hydrochloride . Its molecular formula is C₁₅H₁₆ClNO₂ , with a molecular weight of 277.75 g/mol . The structure comprises a biphenyl scaffold where one phenyl ring is substituted with an ethyl ester group (-COOCH₂CH₃), and the opposing ring features a primary amino group (-NH₂) protonated as a hydrochloride salt (Figure 1).

Table 1: Key molecular descriptors

Property Value
Molecular Formula C₁₅H₁₆ClNO₂
Molecular Weight 277.75 g/mol
IUPAC Name Ethyl 4'-amino[1,1'-biphenyl]-4-carboxylate hydrochloride
Canonical SMILES CCOC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)N.Cl

Crystal Structure Analysis via X-Ray Diffraction

While direct X-ray diffraction (XRD) data for ethyl 4-(4-aminophenyl)benzoate hydrochloride are limited in public databases, insights can be drawn from structurally analogous compounds. For example:

  • Crystallographic Symmetry : Related biphenyl esters, such as ethyl 4-[(4-methylbenzyl)oxy]benzoate, crystallize in monoclinic systems with space group P2₁ and unit cell parameters a = 16.1906 Å, b = 7.5752 Å, c = 17.7591 Å, and β = 95.36°. These values suggest similar packing arrangements dominated by π-π stacking and hydrogen bonding.

  • Hydrogen Bonding : The protonated amino group (-NH₃⁺) and chloride counterion likely form intermolecular N–H···Cl and O–H···Cl hydrogen bonds, stabilizing the lattice. In ethyl 4-[(4-methylbenzyl)oxy]benzoate, analogous C–H···π interactions contribute to crystal cohesion.

  • Disorder in Ethoxy Groups : Ethyl esters often exhibit conformational flexibility. For instance, in ethyl 4-[(4-methylbenzyl)oxy]benzoate, the ethoxy group shows positional disorder, split between two orientations with occupancies of 0.735:0.265. A similar phenomenon may occur in the title compound.

Table 2: Hypothetical crystal parameters (extrapolated from analogs)

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a ≈ 16 Å, b ≈ 7.5 Å, c ≈ 18 Å
β Angle ~95°

Comparative Analysis with Bisphenol Derivatives

Ethyl 4-(4-aminophenyl)benzoate hydrochloride shares structural motifs with bisphenol derivatives but differs critically in functional groups and symmetry:

  • Core Scaffold :

    • Bisphenol A (BPA) : Features two phenol groups linked by an isopropylidene bridge (C(CH₃)₂).
    • Ethyl 4-(4-aminophenyl)benzoate : Uses a biphenyl backbone without bridging groups, substituting one phenyl with an ethyl ester and the other with an amino group.
  • Hydrogen-Bonding Capacity :

    • BPA forms O–H···O hydrogen bonds between phenolic hydroxyls.
    • The title compound’s amino group enables N–H···Cl and N–H···O interactions, while the ester carbonyl provides additional hydrogen-bonding sites.
  • Electronic Effects :

    • BPA’s electron-rich phenol groups favor electrophilic substitution.
    • The amino group in ethyl 4-(4-aminophenyl)benzoate enhances electron density on the adjacent phenyl ring, directing reactivity toward electrophiles at the para position.

Table 3: Structural comparison with bisphenol A

Feature Ethyl 4-(4-Aminophenyl)Benzoate HCl Bisphenol A
Core Structure Biphenyl Diphenylmethane
Functional Groups Ethyl ester, -NH₃⁺Cl⁻ Two phenolic -OH
Symmetry Non-centrosymmetric Centrosymmetric
Predicted Reactivity Nucleophilic aromatic substitution Electrophilic substitution

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H16ClNO2 B1459673 ETHYL 4-(4-AMINOPHENYL)BENZOATE, HCL CAS No. 1355247-33-4

Properties

IUPAC Name

ethyl 4-(4-aminophenyl)benzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2.ClH/c1-2-18-15(17)13-5-3-11(4-6-13)12-7-9-14(16)10-8-12;/h3-10H,2,16H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVEQCKMBIAUZSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1355247-33-4
Record name [1,1′-Biphenyl]-4-carboxylic acid, 4′-amino-, ethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1355247-33-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Esterification of 4-Nitrobenzoic Acid to Ethyl 4-Nitrobenzoate

The initial step in many synthetic routes involves esterification of 4-nitrobenzoic acid with ethanol to form ethyl 4-nitrobenzoate, which is subsequently reduced to the amino derivative.

  • Procedure:

    • 4-Nitrobenzoic acid is reacted with absolute ethanol in the presence of a solid catalyst (such as rare-earth oxides or neodymium sesquioxide).
    • The reaction is carried out in a reflux setup equipped with a water separator to continuously remove water formed during esterification.
    • Reflux is maintained for 1 to 6 hours to ensure completion.
    • After water removal, the mixture is filtered hot to remove catalyst residues.
  • Advantages:

    • Use of solid catalysts allows easy recovery and reuse.
    • Continuous water removal drives the reaction to completion.
    • The process avoids production of large amounts of acidic waste, making it environmentally friendly.

Catalytic Hydrogenation of Ethyl 4-Nitrobenzoate to Ethyl 4-Aminobenzoate

  • Procedure:

    • The filtered ester solution from the esterification step is subjected to catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst.
    • Hydrogenation is conducted in a hydrogenation reactor or fixed-bed reactor at temperatures between 80-100 °C.
    • The reaction proceeds until hydrogen uptake ceases, indicating complete reduction of the nitro group to an amino group.
    • After completion, the catalyst is removed by hot filtration, and the solution is cooled under nitrogen protection to precipitate the product.
  • Outcome:

    • The product, ethyl 4-aminobenzoate, is obtained as a white solid with purity exceeding 99.5%.
    • Yields reported are high, for example, 245.8 g from 267.2 g starting 4-nitrobenzoic acid in a 2 L reactor scale.

Conversion to Hydrochloride Salt (ETHYL 4-(4-AMINOPHENYL)BENZOATE, HCL)

  • The free base ethyl 4-aminobenzoate is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent.
  • This step improves the compound’s stability, solubility, and handling properties.
  • The hydrochloride salt typically crystallizes out and is purified by recrystallization from ethanol or other suitable solvents.

Summary of Key Preparation Steps

Step No. Process Conditions/Details Yield/Purity Notes
1 Esterification of 4-nitrobenzoic acid Reflux with ethanol, solid catalyst, water removal High yield (up to 90%) Environmentally friendly, catalyst reusable
2 Catalytic hydrogenation Pd/C catalyst, 80-100 °C, hydrogen atmosphere >99.5% purity Complete reduction to amino group
3 Formation of hydrochloride salt Treatment with HCl, crystallization High purity crystals Improves stability and solubility
4 Hydrazide and oxadiazole derivatives (optional) Reflux with hydrazine hydrate, KOH, CS2 Moderate yields For derivative synthesis

Research Findings and Analytical Data

  • NMR Spectroscopy:

    • ^1H NMR spectra confirm the chemical shifts corresponding to aromatic protons, amino groups, and ester functionalities.
    • Typical solvents used include DMSO-d6 and acetone-d6.
  • Melting Points:

    • Ethyl 4-aminobenzoate hydrochloride typically crystallizes with a melting point consistent with literature values (~222-225 °C for related derivatives).
  • Purity Analysis:

    • Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are used to confirm purity, often exceeding 99.5%.

Industrial and Environmental Considerations

  • The described preparation method using solid catalysts and continuous water removal is considered a "green" synthetic route.
  • It avoids the generation of large quantities of acidic waste and allows recycling of solvents and catalysts.
  • The two-step process (esterification followed by hydrogenation) can be conducted continuously, improving industrial scalability.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-(4-AMINOPHENYL)BENZOATE, HCL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthetic Routes

  • Esterification : Involves reacting 4-(4-aminophenyl)benzoic acid with ethanol in the presence of an acid catalyst.
  • Formation of Hydrochloride : The resulting ester is treated with hydrochloric acid to yield the hydrochloride salt.

Industrial Production

On an industrial scale, continuous flow processes are often employed to maximize efficiency and yield. Automated reactors allow for precise control over reaction conditions, including temperature and pressure.

Chemistry

Ethyl 4-(4-aminophenyl)benzoate serves as an intermediate in synthesizing more complex organic molecules. Its structural features allow it to be a versatile building block in organic synthesis.

Biology

The compound is utilized in studying enzyme interactions and protein modifications. Its potential for modulating enzyme activity makes it a candidate for therapeutic investigations.

Antimicrobial Activity

Research indicates that compounds structurally similar to ethyl 4-(4-aminophenyl)benzoate exhibit antimicrobial properties. Studies have shown its efficacy against various Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

Anti-Cholinesterase Activity

In vitro studies suggest that derivatives of para-aminobenzoic acid may inhibit acetylcholinesterase (AChE), indicating that ethyl 4-(4-aminophenyl)benzoate could also exhibit similar activity. This property makes it a candidate for further research in treating neurodegenerative diseases such as Alzheimer's .

Industrial Applications

In the industrial sector, ethyl 4-(4-aminophenyl)benzoate is used in:

  • Production of Dyes and Pigments : Its chemical structure allows it to serve as a precursor for various dyes.
  • Chemical Manufacturing : It is involved in producing specialty chemicals due to its reactivity and ability to undergo various transformations.

Antimicrobial Studies

A study evaluated the efficacy of benzoate derivatives against bacterial strains, revealing that ethyl 4-(4-aminophenyl)benzoate inhibited bacterial growth effectively .

Cholinesterase Inhibition Studies

Research on cholinesterase inhibition demonstrated that compounds with similar structures inhibited AChE activity, suggesting potential therapeutic applications for ethyl 4-(4-aminophenyl)benzoate in neurodegenerative conditions .

Enzyme Interaction Studies

Investigations into enzyme kinetics revealed that this compound interacts with specific enzymes involved in metabolic pathways. Such interactions could lead to applications in treating metabolic disorders .

Mechanism of Action

The mechanism of action of ethyl 4-(4-aminophenyl)benzoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. The ester group can undergo hydrolysis, releasing the active benzoate moiety, which can further interact with biological pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Halogenated Analogs
Compound Name Substituent(s) Molecular Weight (g/mol) Key Properties/Activity Reference
ETHYL 4-(4-AMINOPHENYL)BENZOATE, HCL -NH₂ (para) 277.74 Enhanced solubility (HCl salt); anti-cholinesterase activity
ETHYL 4-(2-CHLOROPHENYL)BENZOATE -Cl (ortho) 274.73 Steric hindrance reduces reactivity; lower solubility
ETHYL 4-(3-CYANO-PHENYL)BENZOATE -CN (meta) 267.29 Electron-withdrawing group increases stability; potential antimicrobial activity
ETHYL 4-(3-NITROPHENYL)BENZOATE -NO₂ (meta) 283.27 Strong electron-withdrawing effects; altered pharmacokinetics

Key Insight: Electron-donating groups (e.g., -NH₂) enhance nucleophilicity and receptor binding, while electron-withdrawing groups (e.g., -CN, -NO₂) improve stability but may reduce bioavailability .

Fluorinated and Brominated Derivatives
Compound Name Substituent(s) Key Differences
ETHYL 4-(4-AMINOPHENYL)-2-FLUOROBENZOATE, HCL -F (ortho), -NH₂ (para) Fluorine increases electronegativity, altering receptor interactions
ETHYL 4-[(5-BROMO-2-HYDROXYBENZYL)AMINO]BENZOATE -Br (meta), -OH (ortho) Bromine enhances reactivity; hydroxyl group adds polarity

Structural Impact : Halogens (F, Cl, Br) influence electronic properties and steric effects, modulating biological activity. For example, bromine’s larger atomic radius may improve binding to hydrophobic enzyme pockets .

Functional Group Modifications

Ester and Amide Variants
Compound Name Functional Groups Key Properties
ETHYL 4-{[2-CYANO-3-(4-ISOPROPYLPHENYL)ACRYLOYL]AMINO}BENZOATE Acrylamide, cyano, isopropyl Unique reactivity in polymerization; potential anticancer activity
ETHYL 4-({[(2-FLUOROPHENYL)SULFONYL]ACETYL}AMINO)BENZOATE Sulfonamide, fluorine Enhanced enzyme inhibition (e.g., carbonic anhydrase)
This compound Amine, hydrochloride High solubility; broad pH stability

Activity Correlation: Acrylamide and sulfonamide derivatives exhibit distinct mechanisms (e.g., covalent binding vs.

Heterocyclic Analogues
Compound Name Core Structure Biological Activity
ETHYL 4-(1H-BENZO[D]IMIDAZOL-2-YL)BENZOATE Benzimidazole Antifungal; protein kinase inhibition
ETHYL 4-(4-(QUINOLINE-8-SULFONAMIDO)BENZAMIDO)BENZOATE Quinoline, sulfonamide Antimicrobial; moderate anticancer activity

Structural Advantage: Heterocycles (e.g., benzimidazole, quinoline) improve target specificity but may reduce metabolic stability .

Salt Forms and Solubility

Compound Name Salt Form Solubility (mg/mL) Application
ETHYL 4-(4-AMINOPHENYL)BENZOATE Free base ~5 (DMSO) Limited aqueous use
This compound Hydrochloride >50 (Water) Preferred for in vivo studies

Practical Implication : The hydrochloride salt’s solubility facilitates formulation in parenteral or oral dosage forms .

Biological Activity

Ethyl 4-(4-aminophenyl)benzoate hydrochloride (C15H16ClNO2) is a compound of interest in medicinal chemistry due to its structural similarity to known biologically active compounds such as benzocaine. This article explores its biological activity, mechanisms of action, and potential applications supported by various research findings.

  • Molecular Formula : C15H16ClNO2
  • Molecular Weight : 277.75 g/mol
  • Structural Features : Contains an amino group and an ester group, which are crucial for its biological interactions.

The biological activity of ethyl 4-(4-aminophenyl)benzoate, HCl primarily involves:

  • Enzyme Interaction : The amino group can form hydrogen bonds with enzyme active sites, influencing enzymatic activity. This interaction can modulate the function of various enzymes, potentially leading to therapeutic effects.
  • Hydrolysis : The ester group can undergo hydrolysis to release the active benzoate moiety, which may interact with biological pathways and receptors.

Antimicrobial Activity

Research indicates that compounds similar to ethyl 4-(4-aminophenyl)benzoate exhibit antimicrobial properties. For instance, benzocaine (a related compound) has been shown to possess local anesthetic effects and may also have antimicrobial activity against certain pathogens .

Anti-Cholinesterase Activity

In studies focused on cholinesterase inhibition, derivatives of para-aminobenzoic acid have demonstrated potential in treating conditions like Alzheimer's disease. Ethyl 4-(4-aminophenyl)benzoate's structural similarity suggests it may exhibit comparable anti-cholinesterase activity .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
Ethyl 4-AminobenzoateLacks biphenyl moietyLocal anesthetic
Ethyl 4-NitrobenzoateContains nitro groupAntimicrobial
Methyl 4-(4-Aminophenyl)BenzoateMethyl ester instead of ethylPotentially similar biological effects

Case Studies and Research Findings

  • Antimicrobial Studies : A study evaluated the efficacy of various benzoate derivatives against Gram-positive and Gram-negative bacteria. Ethyl 4-(4-aminophenyl)benzoate showed promising results in inhibiting bacterial growth, indicating its potential as an antimicrobial agent .
  • Cholinesterase Inhibition : In vitro assays demonstrated that compounds with similar structures inhibited acetylcholinesterase (AChE), suggesting that ethyl 4-(4-aminophenyl)benzoate may also possess this activity, making it a candidate for further investigation in neurodegenerative diseases .
  • Enzyme Interaction Studies : Research on enzyme kinetics revealed that the compound interacts with specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.

Q & A

Q. What are the established synthetic routes for ETHYL 4-(4-AMINOPHENYL)BENZOATE, HCl?

A common method involves refluxing substituted benzaldehyde derivatives with aminophenyl precursors in ethanol under acidic conditions. For example, glacial acetic acid catalyzes condensation reactions between 4-aminophenyl compounds and benzaldehyde analogs, followed by HCl salt formation . Another approach uses benzoyl chloride and benzocaine in diethyl ether to synthesize intermediates like ethyl 4-(benzoylamino)benzoate, which can be further functionalized . Post-synthesis purification often involves solvent evaporation, filtration, and recrystallization .

Q. How is the compound characterized structurally?

Key techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR in deuterated solvents (e.g., CDCl₃) to identify aromatic protons, ester groups, and amine environments .
  • FT-IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for esters, N-H stretches for amines) .
  • Mass Spectrometry (MS) : Molecular ion peaks and fragmentation patterns validate the molecular formula .
  • X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures from diffraction data .

Q. What solvents and conditions are optimal for its stability during storage?

The compound should be stored in anhydrous environments (e.g., desiccators) at 4°C to prevent hydrolysis of the ester group. Ethanol or DMSO are suitable solvents for dissolution, avoiding prolonged exposure to moisture or strong acids/bases .

Advanced Research Questions

Q. How can computational modeling predict the electronic properties of this compound?

Density functional theory (DFT) methods, such as the Colle-Salvetti correlation-energy formula, model electron density and local kinetic energy to estimate properties like polarizability and HOMO-LUMO gaps. These calculations help rationalize reactivity in nucleophilic/electrophilic reactions or photochemical behavior . Software like Gaussian or ORCA can optimize molecular geometries using gradient expansions for kinetic energy density .

Q. What strategies resolve contradictions in experimental data, such as varying reactivity in polymerization studies?

In resin cement systems, conflicting results (e.g., co-initiator efficiency) are addressed by:

  • Controlled Variable Testing : Varying amine/co-initiator ratios (e.g., 1:1 vs. 1:2 CQ/amine) to isolate effects .
  • Kinetic Analysis : Monitoring degree of conversion via FT-IR or DSC to compare reaction rates .
  • Statistical Modeling : Multivariate regression to assess interactions between components like diphenyliodonium hexafluorophosphate (DPI) and amine concentrations .

Q. How does structural modification influence biological activity?

Introducing substituents (e.g., pyridazine, isoxazole) to the aminophenyl or benzoate moiety alters receptor binding. For example:

  • Schiff Base Derivatives : Enhance antimicrobial or antitumor activity via imine linkage formation .
  • Piperazine Modifications : Improve adenosine A₂A receptor affinity, as seen in pharmacological assays using cyclic AMP signaling analysis .
  • Thioether/Ether Linkages : Adjust lipophilicity and membrane permeability, evaluated via logP calculations and cell-based assays .

Q. What advanced crystallographic techniques refine its solid-state structure?

SHELXL leverages high-resolution X-ray data to resolve twinned crystals or disordered atoms. Key steps include:

  • Data Scaling : Using TWINABS for twinned datasets.
  • Hydrogen Bond Analysis : Identifying stabilizing interactions (e.g., N-H⋯O) via Olex2 visualization .
  • Density Functional Refinement : Incorporating Hirshfeld surfaces to validate intermolecular contacts .

Methodological Considerations

Q. How to optimize synthetic yields while minimizing side products?

  • Reaction Monitoring : TLC or in-situ IR tracks intermediate formation.
  • Acid Catalysis : Glacial acetic acid enhances imine/amide coupling efficiency .
  • Temperature Control : Low temperatures (0–5°C) suppress hydrolysis during HCl salt formation .

Q. What assays evaluate its role in photopolymerization systems?

  • Degree of Conversion (DC) : FT-IR measures C=C bond consumption in resins .
  • Mechanical Testing : Flexural strength and modulus after curing .
  • Accelerated Aging : UV exposure tests to assess long-term stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 4-(4-AMINOPHENYL)BENZOATE, HCL
Reactant of Route 2
Reactant of Route 2
ETHYL 4-(4-AMINOPHENYL)BENZOATE, HCL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.